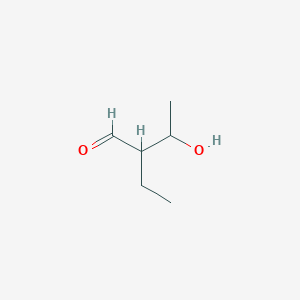propanedioate CAS No. 53413-51-7](/img/structure/B14648719.png)
Diethyl [(4-ethenylphenyl)methyl](methyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (4-ethenylphenyl)methylpropanedioate is an organic compound with the molecular formula C13H18O4 It is a diester derivative of propanedioic acid, featuring a vinyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-ethenylphenyl)methylpropanedioate typically involves the esterification of propanedioic acid derivatives with appropriate alcohols. One common method is the reaction of diethyl malonate with 4-vinylbenzyl chloride under basic conditions, such as using sodium ethoxide in ethanol. The reaction proceeds via nucleophilic substitution, forming the desired diester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
Diethyl (4-ethenylphenyl)methylpropanedioate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: Hydrogenation of the vinyl group can yield the saturated derivative.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Bases like sodium ethoxide for nucleophilic substitution.
Major Products
Epoxides: and from oxidation.
Saturated derivatives: from reduction.
Substituted esters: from nucleophilic substitution.
科学的研究の応用
Diethyl (4-ethenylphenyl)methylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of Diethyl (4-ethenylphenyl)methylpropanedioate involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, forming cross-linked networks. The ester groups can be hydrolyzed under acidic or basic conditions, releasing the corresponding acids and alcohols. These reactions are crucial in its applications in materials science and organic synthesis.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler diester of malonic acid, commonly used in organic synthesis.
Diethyl 4-methylbenzylphosphonate: Another ester derivative with a benzyl group, used in similar applications.
Uniqueness
Diethyl (4-ethenylphenyl)methylpropanedioate is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for polymerization. This makes it valuable in the synthesis of advanced materials and polymers with specific properties.
特性
CAS番号 |
53413-51-7 |
|---|---|
分子式 |
C17H22O4 |
分子量 |
290.4 g/mol |
IUPAC名 |
diethyl 2-[(4-ethenylphenyl)methyl]-2-methylpropanedioate |
InChI |
InChI=1S/C17H22O4/c1-5-13-8-10-14(11-9-13)12-17(4,15(18)20-6-2)16(19)21-7-3/h5,8-11H,1,6-7,12H2,2-4H3 |
InChIキー |
BJMIJYYJKYBJER-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)C=C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


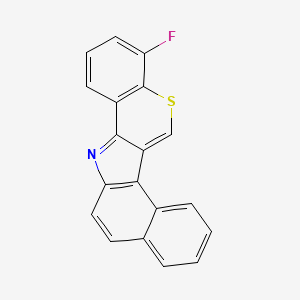
![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
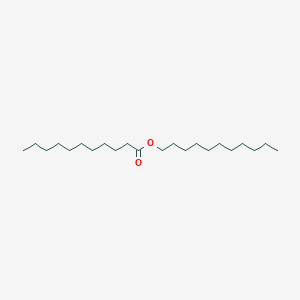
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
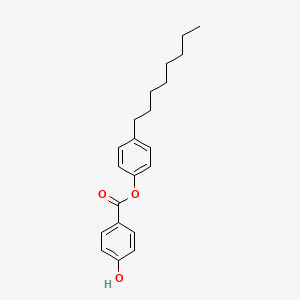
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)

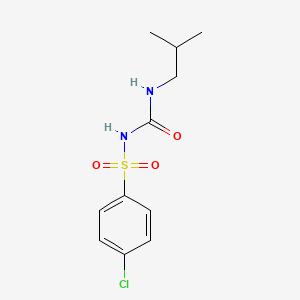

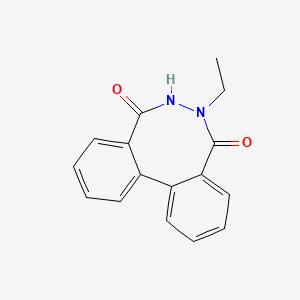
![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)

![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
